molecular formula C17H22N2O B14136619 2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone CAS No. 370848-92-3

2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone

Katalognummer: B14136619
CAS-Nummer: 370848-92-3
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: QZDYHBJQXDADBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with two methyl groups and an indole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Methyl Groups:

    Attachment of the Indole Moiety: The indole moiety can be introduced through a coupling reaction, such as a Friedel-Crafts acylation, using indole and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as binding to specific receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone depends on its specific interactions with molecular targets. These may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic processes.

    Pathway Modulation: The compound may influence various cellular pathways, leading to changes in cell function or behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)methanone: Similar structure but with a methanone group instead of ethanone.

    2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)propanone: Similar structure but with a propanone group instead of ethanone.

Uniqueness

2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone is unique due to its specific combination of a piperidine ring with methyl substitutions and an indole moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

370848-92-3

Molekularformel

C17H22N2O

Molekulargewicht

270.37 g/mol

IUPAC-Name

2-(3,5-dimethylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone

InChI

InChI=1S/C17H22N2O/c1-12-7-13(2)10-19(9-12)11-17(20)15-8-18-16-6-4-3-5-14(15)16/h3-6,8,12-13,18H,7,9-11H2,1-2H3

InChI-Schlüssel

QZDYHBJQXDADBH-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CN(C1)CC(=O)C2=CNC3=CC=CC=C32)C

Löslichkeit

37.8 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.